molecular formula C19H24N4O2 B4285067 N-(2-methoxy-5-methylphenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide

N-(2-methoxy-5-methylphenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide

Cat. No. B4285067
M. Wt: 340.4 g/mol
InChI Key: OTHZSXZVMNWIEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxy-5-methylphenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide, also known as MP-10, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of piperazine derivatives and has been found to exhibit a range of pharmacological properties.

Mechanism of Action

The exact mechanism of action of N-(2-methoxy-5-methylphenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide is not fully understood. However, it has been suggested that it acts as a partial agonist at 5-HT1A and 5-HT2A receptors, and as an antagonist at D2 dopamine receptors. This may contribute to its anxiolytic and antipsychotic effects.
Biochemical and physiological effects:
N-(2-methoxy-5-methylphenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its anxiolytic and antipsychotic effects. It has also been found to decrease the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which may be beneficial in the treatment of stress-related disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2-methoxy-5-methylphenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide in lab experiments is its well-defined pharmacological profile. It has been extensively studied and its effects on various neurotransmitter systems are well understood. However, one limitation is that its effects may vary depending on the experimental conditions and the animal model used.

Future Directions

There are several potential future directions for research on N-(2-methoxy-5-methylphenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide. One area of interest is its potential use in the treatment of depression and anxiety disorders. It has been found to exhibit anxiolytic effects in animal models, and further studies are needed to determine its efficacy in humans. Another potential area of interest is its use in the treatment of substance use disorders. N-(2-methoxy-5-methylphenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide has been found to decrease the reinforcing effects of cocaine and may be beneficial in the treatment of addiction. Additionally, further studies are needed to determine the long-term effects of N-(2-methoxy-5-methylphenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide on neurotransmitter systems and its potential for abuse.

Scientific Research Applications

N-(2-methoxy-5-methylphenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide has been studied for its potential therapeutic applications in various fields of medicine, including neuroscience, oncology, and psychiatry. It has been found to exhibit a range of pharmacological properties, including serotonin receptor agonism and dopamine receptor antagonism.

properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-4-(pyridin-4-ylmethyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c1-15-3-4-18(25-2)17(13-15)21-19(24)23-11-9-22(10-12-23)14-16-5-7-20-8-6-16/h3-8,13H,9-12,14H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTHZSXZVMNWIEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)N2CCN(CC2)CC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-methoxy-5-methylphenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-(2-methoxy-5-methylphenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-(2-methoxy-5-methylphenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-(2-methoxy-5-methylphenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide
Reactant of Route 5
Reactant of Route 5
N-(2-methoxy-5-methylphenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide
Reactant of Route 6
Reactant of Route 6
N-(2-methoxy-5-methylphenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.